molecular formula C10H10F3NO B1269676 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide CAS No. 39995-50-1

2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide

Cat. No.: B1269676
CAS No.: 39995-50-1
M. Wt: 217.19 g/mol
InChI Key: ZJFCMJDNHPXGBY-SSDOTTSWSA-N
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Scientific Research Applications

2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique chemical properties, making it valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide typically involves the reaction of 1-phenylethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1-Phenylethylamine+Trifluoroacetic anhydrideThis compound\text{1-Phenylethylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 1-Phenylethylamine+Trifluoroacetic anhydride→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. After completion of the reaction, the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The phenylethyl group contributes to the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trifluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(1R)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCMJDNHPXGBY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354670
Record name 2,2,2-trifluoro-n-[(1r)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39995-50-1
Record name 2,2,2-trifluoro-n-[(1r)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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